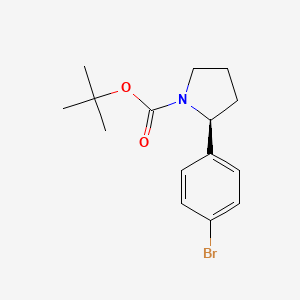

(s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

Description

(S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 4-bromophenyl substituent. Bromine at the para position of the phenyl ring enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(4-bromophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDPUQUIZKCNOF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams.

Reduction Reactions: The carbonyl group in the carboxylate can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include lactams.

Reduction Reactions: Products include alcohols.

Applications De Recherche Scientifique

(s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme-substrate interactions.

Industry: It is used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Halogenation Patterns :

- The target compound’s 4-bromophenyl group is simpler compared to the 4-bromo-2-chlorophenyl analog in . The additional chlorine in the latter increases molar mass (360.67 vs. ~342.2 g/mol) and may hinder electrophilic substitution reactions due to steric effects .

- Bromine’s para position in all analogs ensures consistent electronic effects (strong electron-withdrawing), but substituent diversity (e.g., imidazole in ) drastically alters reactivity .

- Ring Systems: Pyrrolidine vs.

Stereochemical Considerations :

Physicochemical Properties

- Lipophilicity : The di-halogenated compound () is more lipophilic (ClogP ~3.5) than the target compound (ClogP ~2.8), impacting membrane permeability .

- Solubility : The imidazole analog () likely has higher aqueous solubility due to its hydrogen-bonding capacity, whereas the Boc-protected analogs (target and ) are more hydrophobic .

Research Implications

- Drug Discovery : Pyrrolidine and piperidine carboxylates are common scaffolds in kinase inhibitors and GPCR-targeted therapies. The imidazole variant () may serve as a protease inhibitor precursor .

Activité Biologique

(S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and comparative data.

- Molecular Formula : C15H20BrNO2

- CAS Number : 1208368-19-7

- Molecular Weight : 326.23 g/mol

The biological activity of (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate can be attributed to its interaction with various biological targets. The compound's structure suggests potential interactions with receptors and enzymes involved in critical physiological processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | HeLa | TBD |

| Related Pyrrolidine Derivative | OVXF 899 | 2.76 |

| Related Pyrrolidine Derivative | PXF 1752 | 9.27 |

These values suggest that modifications in the structure can enhance the potency against specific cancer types, indicating a potential for developing more effective therapeutic agents based on this scaffold .

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their antimicrobial properties. For example, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.125 |

| Pyrrole Benzamide Derivative | Escherichia coli | 12.5 |

These findings highlight the potential of (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate and its derivatives in combating bacterial infections .

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the anticancer effects of various pyrrolidine derivatives, including (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, against a panel of human tumor cell lines. The results indicated that specific modifications could lead to enhanced selectivity and potency against renal cancer cells. -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antibacterial activity of pyrrole-containing compounds, revealing that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting a new avenue for antibiotic development.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and enantiopurity (e.g., δ ~1.4 ppm for tert-butyl, aromatic protons at δ ~7.3–7.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~352–354 for bromine isotope pattern) .

- Chiral HPLC : To validate enantiomeric excess using chiral stationary phases (e.g., CHIRALPAK AD-H column) .

How does the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced

The bromine atom serves as a leaving group, enabling:

- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. Reactivity is influenced by electronic effects (electron-withdrawing Br enhances oxidative addition) .

- Buchwald-Hartwig Amination : Formation of C–N bonds with amines under Pd/Xantphos catalysis. Steric hindrance from the tert-butyl group may require elevated temperatures (80–100°C) .

Methodological Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and optimize ligand choice (e.g., SPhos for hindered substrates) .

What strategies mitigate low yields in enantioselective synthesis of the (S)-enantiomer?

Q. Advanced

- Asymmetric Catalysis : Use chiral ligands (e.g., (R)-BINAP) in hydrogenation or alkylation steps to enhance enantiomeric excess (≥95% ee) .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) to selectively protect one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Contradiction Analysis : If ee% varies between HPLC and polarimetry, confirm purity via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

How does the tert-butyl group affect the compound’s stability and solubility?

Q. Basic

- Stability : The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen from oxidation and hydrolysis, enhancing stability during storage (store at RT under N₂) .

- Solubility : Hydrophobic tert-butyl reduces aqueous solubility but improves solubility in organic solvents (e.g., CH₂Cl₂, THF). For biological assays, use DMSO co-solvents (≤1% v/v) .

What mechanisms explain the compound’s reported neuroprotective or anticancer activity?

Q. Advanced

- Enzyme Inhibition : The pyrrolidine scaffold may act as a transition-state analog for proteases (e.g., BACE-1 in Alzheimer’s models) .

- Receptor Modulation : Bromophenyl and Boc groups could enhance binding to G-protein-coupled receptors (GPCRs) via hydrophobic interactions .

Methodological Validation : Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinity (KD) .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. SH-SY5Y), solvent concentration, and incubation time .

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .

- Structural Confirmation : Re-characterize batches via X-ray crystallography (if crystalline) to rule out polymorphic effects .

What are the key differences between (S)- and (R)-enantiomers in synthetic applications?

Q. Advanced

- Catalytic Asymmetry : The (S)-enantiomer may exhibit higher activity in asymmetric catalysis (e.g., organocatalysis) due to spatial arrangement of the bromophenyl group .

- Biological Selectivity : Enantiomers can show divergent binding to chiral targets (e.g., 10-fold difference in IC₅₀ for kinase inhibition) .

Experimental Design : Compare enantiomers in parallel assays using identical conditions to isolate stereochemical effects .

What computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced

- DFT Calculations : Optimize transition states (Gaussian 09) for reactions like SNAr or C–H activation to predict regioselectivity .

- Machine Learning : Train models on existing pyrrolidine reaction data (e.g., USPTO database) to forecast yields under untested conditions .

Validation : Cross-check computational predictions with small-scale exploratory reactions (50 mg scale) .

How does the bromine atom influence spectroscopic and crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.